molecular formula C9H15N3 B7867951 3-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine

3-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine

Cat. No.: B7867951
M. Wt: 165.24 g/mol
InChI Key: MYXBIMJWMNFAJK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-ethyl-N-methylpyridin-2-amine is a pyridine derivative characterized by a pyridine ring substituted with an aminomethyl group at position 3 and an N-ethyl-N-methylamine group at position 2. The ethyl and methyl groups on the amine enhance lipophilicity, while the aminomethyl group provides a site for further functionalization or hydrogen bonding interactions.

Properties

IUPAC Name

3-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-3-12(2)9-8(7-10)5-4-6-11-9/h4-6H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXBIMJWMNFAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=C(C=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method is the alkylation of 3-(aminomethyl)pyridine with ethyl and methyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized for higher yields and cost-effectiveness. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives with altered alkyl groups.

Scientific Research Applications

3-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N,N-Dimethyl-3-nitropyridin-2-amine
  • Structure : Features a nitro group at position 3 and N,N-dimethylamine at position 2 .
  • Key Differences: The nitro group is strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to the electron-donating aminomethyl group in the target compound. Nitro-substituted pyridines are often intermediates in pharmaceuticals but may exhibit higher reactivity in electrophilic substitutions.
N-(3-Methoxyphenyl)pyridin-2-amine
  • Structure : Contains a methoxyphenyl group attached to the pyridin-2-amine .
  • Methoxy groups enhance solubility in polar solvents, whereas N-ethyl-N-methyl groups may improve lipid membrane permeability.
4-Methyl-3-nitropyridin-2-amine
  • Structure : Methyl at position 4 and nitro at position 3 .
  • Key Differences: Positional isomerism (methyl at 4 vs. aminomethyl at 3) alters electronic distribution.

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Reactivity Notes
Target Compound ~179.25 N-Et-N-Me, 3-aminomethyl ~1.8 High basicity; moderate lipophilicity
N,N-Dimethyl-3-nitropyridin-2-amine 181.18 N,N-Me₂, 3-NO₂ ~0.9 Electron-deficient; prone to nucleophilic attack
N-(3-Methoxyphenyl)pyridin-2-amine 200.24 2-amine, 3-OCH₃-Ph ~2.3 Aryl group enhances UV absorption
3-(Aminomethyl)pyridine 108.14 3-aminomethyl ~0.5 High solubility; corrosive (skin/eye hazard)

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